molecular formula C22H30N2O4S2Sn B14384043 (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid CAS No. 90130-71-5

(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid

Cat. No.: B14384043
CAS No.: 90130-71-5
M. Wt: 569.3 g/mol
InChI Key: CTSNXABFZNBHRO-UCQYJBEHSA-L
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Description

(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid is a complex organic compound with a unique structure that includes amino, carboxyl, and sulfanyl groups, as well as a diphenylstannyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid involves multiple steps. The initial step typically includes the preparation of the amino acid backbone, followed by the introduction of the sulfanyl and diphenylstannyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The diphenylstannyl moiety can be reduced under specific conditions.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can lead to the formation of sulfoxides, while substitution reactions can yield various amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. Its amino and carboxyl groups make it a potential candidate for peptide synthesis and protein modification studies.

Medicine

In medicine, this compound may have potential applications as a drug or drug precursor. Its unique structure could allow for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its diphenylstannyl moiety could also make it useful in catalysis and other chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The diphenylstannyl moiety may also interact with metal ions and other cofactors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with sulfanyl and diphenylstannyl groups, such as:

  • (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylpropanoic acid
  • (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylpentanoic acid

Uniqueness

The uniqueness of (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid lies in its specific combination of functional groups and stereochemistry

Properties

CAS No.

90130-71-5

Molecular Formula

C22H30N2O4S2Sn

Molecular Weight

569.3 g/mol

IUPAC Name

(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid

InChI

InChI=1S/2C6H5.2C5H11NO2S.Sn/c2*1-2-4-6-5-3-1;2*1-5(2,9)3(6)4(7)8;/h2*1-5H;2*3,9H,6H2,1-2H3,(H,7,8);/q;;;;+2/p-2/t;;2*3-;/m..11./s1

InChI Key

CTSNXABFZNBHRO-UCQYJBEHSA-L

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)SC(C)(C)[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C(C(=O)O)N)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)SC(C)(C)C(C(=O)O)N

Origin of Product

United States

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